Home > Products > Screening Compounds P24826 > Lyn peptide inhibitor
Lyn peptide inhibitor - 222018-18-0

Lyn peptide inhibitor

Catalog Number: EVT-242733
CAS Number: 222018-18-0
Molecular Formula: C115H184N30O24
Molecular Weight: 2370.91
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lyn peptide inhibitors are a class of synthetic molecules designed to specifically target and inhibit the activity of the Lyn tyrosine kinase. [, , , , , , ] Lyn kinase is a member of the Src family of kinases, which play critical roles in various cellular processes, including cell growth, proliferation, differentiation, and survival. [, , , , ] Dysregulation of Lyn kinase activity has been implicated in several diseases, including cancers (e.g., leukemia, prostate cancer), inflammatory disorders, and autoimmune diseases. [, , , , , ] Lyn peptide inhibitors typically mimic the structure of Lyn's natural substrates or interact with unique binding sites on the kinase, thereby blocking its catalytic activity. [, , , , , ]

Synthesis Analysis

The synthesis of Lyn peptide inhibitors typically involves solid-phase peptide synthesis (SPPS), a widely used technique for synthesizing peptides with precise sequences. [, , , , ] SPPS involves the step-by-step addition of protected amino acids to a growing peptide chain attached to a solid support. [, , , , ] The process begins with the attachment of the C-terminal amino acid to the resin, followed by iterative cycles of deprotection, coupling, and washing. [, , , , ] After the desired peptide sequence is assembled, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC). [, , , , ]

Modifications, such as N-stearation [] or cyclization [], may be introduced during or after SPPS to enhance cellular uptake, stability, or target specificity.

Molecular Structure Analysis

The molecular structure of Lyn peptide inhibitors varies depending on their design and intended target site on the Lyn kinase. [, , , , , , , ] Some inhibitors are linear peptides that mimic the structure of Lyn substrates, while others are cyclic peptides or peptidomimetics that interact with specific binding pockets on the kinase. [, , , , , , , ]

Techniques such as nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD) spectroscopy, and X-ray crystallography can be used to determine the three-dimensional structure of these inhibitors. [, , ] Structural information obtained from these analyses can provide valuable insights into the binding mode of the inhibitor to the kinase and guide further optimization efforts.

Mechanism of Action

Lyn peptide inhibitors primarily exert their inhibitory effects by blocking the catalytic activity of the Lyn kinase. [, , , , , ] This can be achieved through several mechanisms:

  • Competitive Inhibition: The inhibitor competes with the natural substrate for binding to the active site of the kinase, thereby preventing substrate phosphorylation. [, , ]
  • Non-Competitive Inhibition: The inhibitor binds to an allosteric site on the kinase, inducing a conformational change that reduces or abolishes catalytic activity. [, ]
  • Substrate Mimicry: The inhibitor resembles the structure of the natural substrate and binds to the active site, but is not phosphorylated, thereby blocking substrate binding and phosphorylation. [, ]
Physical and Chemical Properties Analysis

The physical and chemical properties of Lyn peptide inhibitors vary depending on their amino acid sequence and any modifications introduced during synthesis. [, , , , , ] Key properties include:

  • Solubility: Determined by the amino acid composition and can be influenced by the presence of charged or polar residues. []
  • Stability: Affected by factors such as peptide sequence, presence of protecting groups, and storage conditions. []
  • Charge: Determined by the pKa values of the amino acid side chains and can influence cellular uptake and interactions with other molecules. []
  • Hydrophobicity/Hydrophilicity: Influenced by the amino acid composition and can affect membrane permeability and interactions with biological membranes. [, , ]
Applications
  • Investigating Lyn Kinase Signaling: Lyn peptide inhibitors are valuable tools for dissecting the complex signaling pathways mediated by Lyn kinase in various cell types, including immune cells (e.g., B cells, eosinophils) and cancer cells. [, , , , , , ] By selectively inhibiting Lyn, researchers can gain insights into the specific downstream targets and cellular responses regulated by this kinase.
  • Validating Lyn as a Therapeutic Target: The use of Lyn peptide inhibitors in preclinical models of diseases associated with Lyn dysregulation, such as leukemia, prostate cancer, and inflammatory disorders, has provided evidence supporting Lyn as a potential therapeutic target. [, , , , , ] By demonstrating the therapeutic efficacy of Lyn inhibition in these models, researchers can pave the way for the development of novel Lyn-targeted therapies.
  • Developing Novel Therapeutics: Lyn peptide inhibitors themselves can serve as starting points for developing more potent and drug-like inhibitors with improved pharmacological properties. [, , , , ] Structural information obtained from studies using peptide inhibitors can guide the design of small-molecule inhibitors that target the same binding sites on Lyn kinase.

Examples:

  • A Lyn-binding peptide inhibitor, designed based on the Lyn-binding sequence of the interleukin-5 receptor, effectively blocked eosinophil differentiation, survival, and airway inflammation in a mouse model of asthma. This demonstrated the potential of Lyn inhibition as a therapeutic strategy for eosinophil-mediated inflammatory diseases. []
  • A peptide inhibitor, KRX-123, targeting a unique interaction site within Lyn, inhibited cellular proliferation in hormone-refractory prostate cancer cell lines and significantly reduced tumor volume in a mouse xenograft model. This highlighted the potential of Lyn as a therapeutic target in prostate cancer. []

NaKtide

Compound Description: NaKtide is a 20-amino acid peptide derived from the nucleotide-binding domain of the Na/K-ATPase α1 subunit. [] It acts as a potent and specific inhibitor of Src kinase, exhibiting an IC50 of 70 nM. [] Notably, NaKtide's inhibitory mechanism is ATP-independent, distinguishing it from other kinase inhibitors. [] A cell-permeable conjugate, pNaKtide, effectively disrupts the Na/K-ATPase/Src complex formation, blocking ouabain-induced Src activation and downstream signaling cascades. []

KRX-123

Compound Description: KRX-123 is a synthetic, sequence-based peptide inhibitor specifically designed to target a unique interaction site within Lyn kinase. [] This selectivity distinguishes it from broader-spectrum Src family kinase inhibitors. KRX-123 effectively inhibits cellular proliferation in hormone-refractory prostate cancer cell lines with IC50 values ranging from 2 to 4 μM. [] In vivo studies using DU145 xenograft models demonstrated significant tumor volume reduction and increased apoptosis following KRX-123 administration. []

Relevance: KRX-123 represents a classic example of a Lyn peptide inhibitor. It is structurally designed to interact with a specific site on Lyn kinase, resulting in potent and targeted inhibition of the enzyme's activity. []

KX2-391

Compound Description: KX2-391 is an orally bioavailable, small-molecule Src kinase inhibitor with a unique mechanism of action. [] Unlike most kinase inhibitors that target the ATP-binding site, KX2-391 interacts with the peptide substrate-binding site of Src. [] This distinct approach confers KX2-391 with a wider spectrum of anti-tumor activity in vitro and greater potency in vivo compared to other Src/Abl inhibitors. []

Relevance: Although KX2-391 primarily targets Src, its classification as a peptide site-targeted inhibitor makes it structurally and functionally relevant to Lyn peptide inhibitors. [] The close structural similarity between Src and Lyn suggests that inhibitors targeting the peptide substrate-binding site of Src might also interact with Lyn, albeit with potentially different affinities.

INNO-406 (Bafetinib)

Compound Description: INNO-406, also known as bafetinib, is a second-generation, dual tyrosine kinase inhibitor designed to target both Bcr-Abl and Lyn kinases. [, ] Developed as a potential treatment for Bcr-Abl+ leukemias, it exhibits greater potency against Bcr-Abl compared to imatinib. [] INNO-406's dual targeting of Lyn, a kinase implicated in imatinib resistance, makes it particularly effective against imatinib-resistant leukemia. [, ]

Relevance: INNO-406 exemplifies a dual-specificity kinase inhibitor with potent activity against both Bcr-Abl and Lyn. [, ] Its ability to inhibit Lyn underscores its direct relevance to Lyn peptide inhibitors, highlighting the therapeutic potential of targeting Lyn in various disease contexts, particularly in cancers exhibiting Lyn-mediated drug resistance.

Properties

CAS Number

222018-18-0

Product Name

Lyn peptide inhibitor

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C115H184N30O24

Molecular Weight

2370.91

InChI

InChI=1S/C115H184N30O24/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42-93(149)131-86(63-71-43-47-74(146)48-44-71)99(156)130-68-94(150)132-87(64-72-45-49-75(147)50-46-72)108(165)137-82(39-30-59-128-115(124)125)103(160)140-85(62-69(3)4)107(164)136-81(38-29-58-127-114(122)123)101(158)135-80(37-28-57-126-113(120)121)100(157)133-78(35-24-26-55-116)102(159)141-88(65-73-67-129-77-34-23-22-33-76(73)77)109(166)139-84(52-54-96(153)154)105(162)138-83(51-53-95(151)152)104(161)134-79(36-25-27-56-117)106(163)143-97(70(5)7-2)112(169)145-61-32-41-91(145)110(167)142-89(66-92(118)148)111(168)144-60-31-40-90(144)98(119)155/h22-23,33-34,43-50,67,69-70,78-91,97,129,146-147H,6-21,24-32,35-42,51-66,68,116-117H2,1-5H3,(H2,118,148)(H2,119,155)(H,130,156)(H,131,149)(H,132,150)(H,133,157)(H,134,161)(H,135,158)(H,136,164)(H,137,165)(H,138,162)(H,139,166)(H,140,160)(H,141,159)(H,142,167)(H,143,163)(H,151,152)(H,153,154)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128)/t70-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,97-/m0/s1

InChI Key

MITSVNFZLBORMW-QMGLJYLZSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N5CCCC5C(=O)NC(CC(=O)N)C(=O)N6CCCC6C(=O)N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(=O)N)C(=O)N6CCC[C@H]6C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.